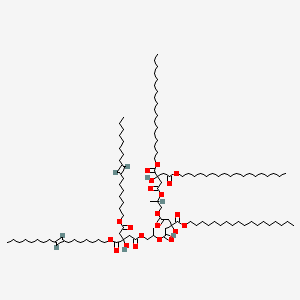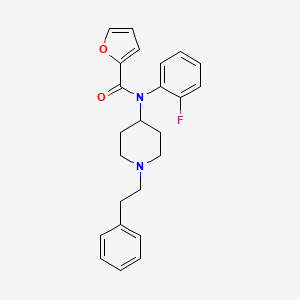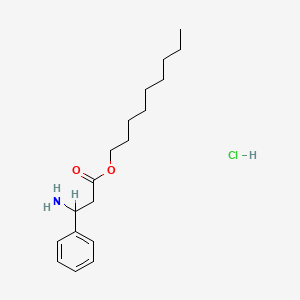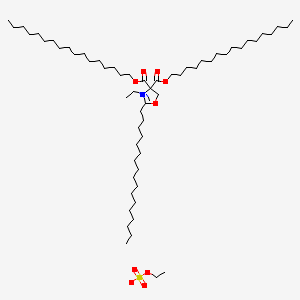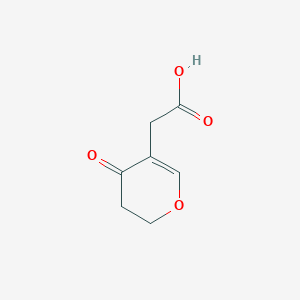
Deoxypatulinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxypatulinic acid is a chemical compound with the molecular formula C₇H₈O₄. It is a derivative of patulin, a mycotoxin produced by various species of fungi. This compound is known for its role in reducing the toxicity of patulin, making it a compound of interest in food safety and mycotoxin research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deoxypatulinic acid can be synthesized through the degradation of patulin by microorganisms or biodegradation enzymes. For example, certain strains of filamentous fungi, such as Acremonium sp. TUSMM1, have been shown to transform patulin into this compound . The reaction conditions typically involve culturing the fungi in a medium containing patulin and allowing the transformation to occur over time.
Industrial Production Methods: the use of microbial degradation for large-scale production could be explored, given the successful transformation of patulin by specific fungal strains .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxypatulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions could produce reduced forms of the compound .
Applications De Recherche Scientifique
Deoxypatulinic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its reactivity and potential as a building block for more complex molecules. In biology, this compound is investigated for its role in reducing the toxicity of patulin, making it relevant in food safety research . In medicine, the compound’s potential therapeutic effects are explored, although more research is needed to fully understand its benefits. In the industry, this compound could be used in the development of safer food processing methods to mitigate patulin contamination .
Mécanisme D'action
The mechanism of action of deoxypatulinic acid involves its interaction with patulin, leading to the reduction of patulin’s toxicity. The compound likely acts by transforming patulin into less toxic derivatives, such as this compound itself. This transformation reduces the harmful effects of patulin on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to deoxypatulinic acid include patulin, ascladiol, and hydroascladiol. These compounds share structural similarities and are related to the degradation products of patulin .
Uniqueness: this compound is unique in its ability to reduce the toxicity of patulin, making it a valuable compound in food safety research. Its specific transformation pathway and the resulting reduction in toxicity distinguish it from other related compounds .
Propriétés
Numéro CAS |
39115-30-5 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-(4-oxo-2,3-dihydropyran-5-yl)acetic acid |
InChI |
InChI=1S/C7H8O4/c8-6-1-2-11-4-5(6)3-7(9)10/h4H,1-3H2,(H,9,10) |
Clé InChI |
NDEBBGKFXQDNLC-UHFFFAOYSA-N |
SMILES canonique |
C1COC=C(C1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


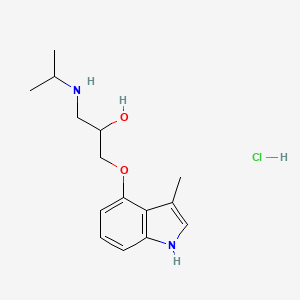
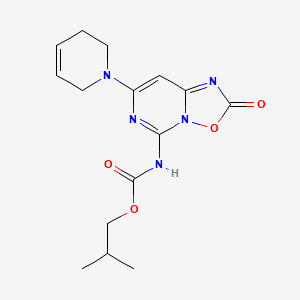
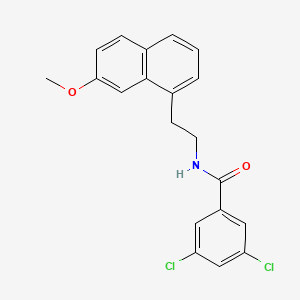
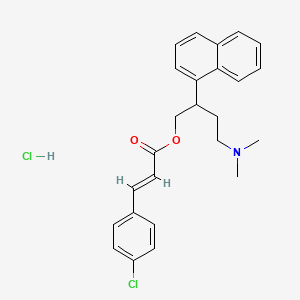

![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
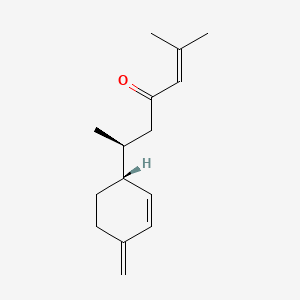
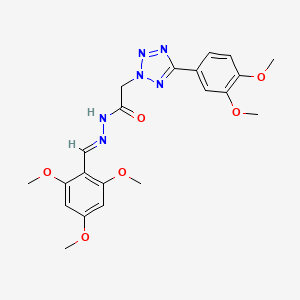
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
